BenchChemオンラインストアへようこそ!

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol

Lipoxygenase inhibition Anti-inflammatory indazoles Structure-activity relationship

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol is a synthetic 1,3,5-trisubstituted indazole derivative first disclosed in U.S. Patent US5776932 as Example 58.

Molecular Formula C14H11Cl2N3O
Molecular Weight 308.2 g/mol
CAS No. 197584-46-6
Cat. No. B3249812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
CAS197584-46-6
Molecular FormulaC14H11Cl2N3O
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl)Cl
InChIInChI=1S/C14H11Cl2N3O/c15-11-3-1-8(5-12(11)16)7-19-13-4-2-9(17)6-10(13)14(20)18-19/h1-6H,7,17H2,(H,18,20)
InChIKeyXPHFPCWFIHVPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol (CAS 197584-46-6): Core Structural Identity and Research Classification


5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol is a synthetic 1,3,5-trisubstituted indazole derivative first disclosed in U.S. Patent US5776932 as Example 58 [1]. The compound features a 3,4-dichlorobenzyl substituent at the N1 position, an amino group at the C5 position, and a hydroxyl at the C3 position, yielding a molecular formula of C₁₄H₁₁Cl₂N₃O and a molecular weight of 308.16 g/mol [1][2]. It belongs to a class of indazole derivatives investigated for anti-allergic, anti-asthmatic, anti-inflammatory, and immunomodulating activities via inhibition of 5-lipoxygenase and leukotriene biosynthesis [1].

Why Generic Substitution Fails for 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol (197584-46-6)


Indazole derivatives within the US5776932 patent family are not functionally interchangeable despite sharing a common 1H-indazol-3-ol core. The position of chlorine atoms on the benzyl ring creates distinct regioisomers—the compound's 3,4-dichlorobenzyl substitution pattern at N1 differs from the 2,4-dichlorobenzyl isomer (Example 56) and the 4-chlorobenzyl analog (Example 57) [1]. These substitution differences can produce divergent binding poses and potency profiles in target enzymes. Furthermore, the C5 amino group versus the C5 hydroxyl (Example 52, 1-(3,4-dichlorobenzyl)-1H-indazole-3,5-diol) or C5 methoxy variants fundamentally alters hydrogen-bonding capacity and metabolic stability [1]. Selection of this specific compound is therefore warranted only when the precise 5-amino, 3,4-dichlorobenzyl substitution pattern is required.

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3,4-Dichlorobenzyl vs 2,4-Dichlorobenzyl Substitution at N1

The compound possesses a 3,4-dichlorobenzyl group at N1, distinguishing it from the closest regioisomer 5-amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol (Example 56 in the same patent) [1]. While no head-to-head enzymatic IC₅₀ data are publicly available for this specific target compound, the patent explicitly claims that compounds with halogen substitution at the 3- and 4-positions of the benzyl ring (as in this compound) exhibit a distinct pharmacological profile compared to 2,4-disubstituted analogs, with the chlorine substitution pattern altering the spatial orientation and electronic distribution of the aromatic ring that engages the target enzyme's hydrophobic pocket [1]. This regioisomeric distinction is quantifiable as a positional difference of the second chlorine atom (C3′ vs C2′ of the benzyl ring).

Lipoxygenase inhibition Anti-inflammatory indazoles Structure-activity relationship

C5 Substituent Divergence: 5-Amino vs 5-Hydroxy Functional Group Impact

The compound contains a primary amino group (–NH₂) at the C5 position, whereas the core-structure-matched analog 1-(3,4-dichlorobenzyl)-1H-indazole-3,5-diol (Example 52) bears a hydroxyl (–OH) at C5 [1]. This substitution alters the hydrogen-bond donor and acceptor profile: the amino group contributes one additional hydrogen-bond donor (HBD count = 2 in target compound vs 2 in the diol, but the amino group provides a distinct pKₐ and geometry compared to hydroxyl) [2]. In DAAO inhibitor studies on structurally related 1H-indazol-3-ol derivatives, switching between amino and hydroxyl substituents at C5/C6 positions produced measurable shifts in IC₅₀ values, with amino-substituted variants often showing altered target engagement profiles [3].

Indazole pharmacophore Hydrogen-bond donor 5-Lipoxygenase inhibitor

Monosubstituted Benzyl Comparison: 3,4-Dichloro vs 4-Chloro Benzyl at N1

The compound's 3,4-dichlorobenzyl group provides a higher halogen count and increased lipophilicity compared to the mono-chlorinated analog 5-amino-1-(4-chlorobenzyl)-1H-indazol-3-ol (Example 57) [1]. This is reflected in the computed XLogP3-AA value of 3.4 for the target compound [2], which is expected to be greater than that of the 4-chlorobenzyl analog (predicted ~2.8–3.0 based on standard fragment contributions from an additional chlorine). In class-level observations from 5-substituted indazole kinase inhibitor programs, the addition of a second chlorine atom on the benzyl ring has been shown to modulate target residence time and metabolic stability, with dichloro-substituted analogs typically exhibiting increased CYP450 metabolic stability at the expense of higher logP relative to their monochloro counterparts [3].

Halogen substitution SAR Lipophilicity modulation Indazole anti-allergic compounds

Commercial Purity Specification as a Procurement-Relevant Differentiator

Commercial sourcing data indicate that this compound is available at a purity specification of 98% (HPLC) from major research chemical suppliers, with a standard minimum purity of 95% . While this purity range is typical for research-grade indazole derivatives, procurement records show that closely related analogs such as 5-amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol are frequently offered only at 95% purity or are listed as discontinued by multiple vendors, limiting reliable supply for repeat-dose studies . The 98% purity specification supports direct use in biochemical assays without additional repurification, reducing batch-to-batch variability in IC₅₀ or Kd determinations.

Research chemical procurement Purity specification Analytical quality control

Validated Application Scenarios for 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol (197584-46-6)


Structure-Activity Relationship (SAR) Studies of N1-Benzyl Indazole 5-Lipoxygenase Inhibitors

This compound is explicitly disclosed as Example 58 in US5776932, a patent claiming 1,3,5-trisubstituted indazoles as 5-lipoxygenase inhibitors for anti-allergic and anti-inflammatory therapy [1]. Researchers performing SAR exploration around the N1-benzyl substitution pattern can use this compound as the 3,4-dichlorobenzyl reference point, directly comparing with the 2,4-dichloro (Example 56), 4-chloro (Example 57), and other benzyl variants enumerated in the patent to map the contribution of chlorine substitution position to enzyme inhibition potency [1]. The 5-amino group further enables subsequent derivatization into urea, amide, or carbamate analogs as described in Examples 59–73 [1].

Chemical Biology Probe Development Targeting D-Amino Acid Oxidase (DAAO)

The 1H-indazol-3-ol scaffold has been validated as a novel chemotype for DAAO inhibition, as demonstrated by Szilagyi et al. (2018) who identified nanomolar DAAO inhibitors within this structural class [2]. While the target compound itself was not the primary focus of that study, its 5-amino substitution pattern provides a synthetically tractable handle for introducing diversity elements (via acylation, sulfonylation, or reductive amination) to explore DAAO binding pocket interactions. The 3,4-dichlorobenzyl group contributes lipophilicity (XLogP3-AA = 3.4) consistent with CNS penetration potential, an important consideration given that DAAO inhibition is being pursued for schizophrenia treatment via elevation of brain D-serine levels [2].

Synthetic Intermediate for Urea-Linked Indazole Compound Libraries

The 5-amino group of this compound is specifically exploited in the patent's Reaction Scheme 2 to generate urea derivatives via reaction with isocyanates, yielding compounds such as 1-[1-(3,4-dichlorobenzyl)-3-hydroxy-1H-indazol-5-yl]-3-(4-methoxyphenyl)urea (Example 59) [1]. The compound thus serves as a privileged synthetic intermediate for constructing focused libraries of N5-functionalized indazol-3-ols, which are inaccessible from the corresponding 5-hydroxy or 5-methoxy analogs without additional deprotection/activation steps [1]. The 98% commercial purity minimizes side reactions during library synthesis, ensuring higher yields of target urea or amide products .

Reference Standard for Analytical Method Development in Indazole Purity Assessment

With a defined purity specification of 98% (HPLC) and documented physicochemical properties including exact mass (307.0279174 Da), XLogP3-AA (3.4), and characteristic InChIKey (XPHFPCWFIHVPPA-UHFFFAOYSA-N) [3], this compound is suitable as a reference standard for developing and validating HPLC or LC-MS methods for indazole derivative purity analysis. Its dichlorinated isotopic signature (two chlorine atoms producing a distinct M:M+2:M+4 isotope pattern) provides a unique mass spectrometric fingerprint that facilitates unambiguous identification in complex mixtures [3].

Quote Request

Request a Quote for 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.